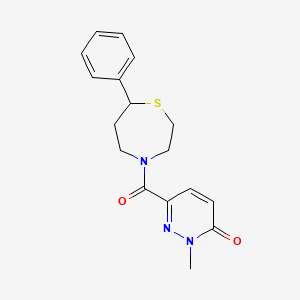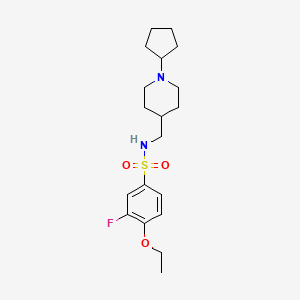
4-Cyclohexylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexylbutan-2-one is a chemical compound with the molecular formula C10H18O and a molecular weight of 154.25 . It is also known by its CAS number 2316-85-0 .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 29 bonds. There are 11 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 six-membered ring, and 1 ketone (aliphatic) .Physical And Chemical Properties Analysis
This compound has a boiling point of 105 °C (under a pressure of 12 Torr) and a density of 0.9161 g/cm3 .Applications De Recherche Scientifique
Ionic Transfer Reactions : Cyclohexadiene-based surrogates, which include compounds like 4-Cyclohexylbutan-2-one, have been utilized in the development of metal-free ionic transfer reactions. These compounds serve as alternatives for difficult-to-handle compounds in various chemical processes (Walker & Oestreich, 2019).
Synthesis Applications : In synthetic chemistry, cyclohexadiene derivatives, related to this compound, have been used as isobutane equivalents. These compounds are integral in the transfer hydro-tert-butylation of alkenes, demonstrating a novel way of incorporating tertiary alkyl groups into carbon frameworks (Keess & Oestreich, 2017).
Medical Imaging and Drug Delivery : In the biomedical field, microbubble technology, which can involve cyclohexane-based compounds, is used in ultrasound imaging and targeted drug delivery. These microbubbles are also utilized as vehicles for metabolic gas transport (Feshitan et al., 2009).
Molecular Host-Guest Chemistry : this compound derivatives have shown interesting applications in host-guest chemistry. Studies have revealed selective inclusion of cyclohexanone and its derivatives in molecular clathrates, highlighting their potential in material science and molecular recognition (Barton et al., 2015).
Photopolymerization and 3D Printing : Cyclopentane-based dyes, which are structurally related to this compound, have been used in developing photoinitiating systems for free radical photopolymerization. This innovation is significant in 3D printing technologies and has applications in creating complex structures with special properties (Chen et al., 2021).
Safety and Hazards
The safety symbols for 4-Cyclohexylbutan-2-one under the Globally Harmonized System (GHS) include GHS06. The hazard statements include H319, H301, H335, and H315 . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Orientations Futures
4-Cyclohexylbutan-2-one has been suggested for use as a fragrance . This indicates potential future directions in the fragrance industry.
Relevant Papers The most relevant paper retrieved is a patent titled “this compound AS A FRAGRANCE” which suggests the use of this compound as a fragrance . Another patent titled “4-Cyclohexyl-2-butanol as an odiferous substance” describes the use of a similar compound, 4-Cyclohexyl-2-butanol, as a fragrance substance .
Mécanisme D'action
Mode of Action
It’s important to note that the mode of action of a compound refers to how it interacts with its target and the changes that result from this interaction .
Biochemical Pathways
The biochemical pathways affected by 4-Cyclohexylbutan-2-one are not yet known. Biochemical pathways refer to the series of chemical reactions occurring within a cell. In each pathway, a principal chemical is modified by chemical reactions. These modifying reactions are facilitated by enzymes .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. This would involve understanding how the compound affects the function of cells at the molecular level .
Propriétés
IUPAC Name |
4-cyclohexylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(11)7-8-10-5-3-2-4-6-10/h10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQGFFDNBUXBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2316-85-0 |
Source


|
| Record name | 4-CYCLOHEXYLBUTAN-2-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-(methylsulfanyl)aniline](/img/structure/B2990380.png)
![7-Oxa-12-azadispiro[2.0.54.33]dodecane;hydrochloride](/img/structure/B2990384.png)


![N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide](/img/structure/B2990387.png)




![N-(4-acetylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2990393.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4,5-dichloro-1-methylpyrrole-2-carboxamide;hydrochloride](/img/structure/B2990394.png)

![N-cyclopentyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2990399.png)